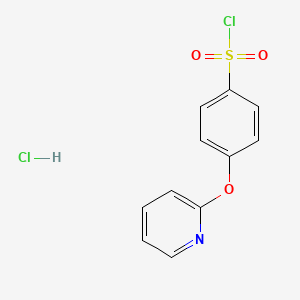

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride

Description

Molecular topology and crystallographic analysis

The molecular topology of this compound exhibits a complex three-dimensional arrangement characterized by the spatial orientation of multiple functional groups. The base compound, 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, demonstrates a molecular formula of C11H8ClNO3S with an exact mass of 268.9913420 Da. The hydrochloride salt formation involves protonation of the pyridine nitrogen, resulting in the formula C11H9Cl2NO3S and a corresponding molecular weight increase to 306.17 g/mol. The structural arrangement places the sulfonyl chloride group in a para relationship to the pyridin-2-yloxy substituent on the benzene ring, creating a linear molecular framework with specific geometric constraints.

Crystallographic analysis reveals that the compound exhibits three rotatable bonds, contributing to conformational flexibility around the ether linkage connecting the pyridine and benzene rings. The molecular structure contains four hydrogen bond acceptor sites and zero hydrogen bond donor sites in the neutral form, indicating specific intermolecular interaction patterns. The formation of the hydrochloride salt introduces additional hydrogen bonding capabilities through protonation of the pyridine nitrogen, significantly altering the crystalline packing arrangements and intermolecular interactions. X-ray crystallographic studies of related compounds suggest that the pyridin-2-yloxy group adopts preferential conformations that minimize steric interactions while maximizing electronic stabilization through resonance effects.

The computed molecular properties indicate an experimental logistics partition coefficient (XLogP3) value of 2.4 for the neutral compound, suggesting moderate lipophilicity. The topological polar surface area calculations and molecular volume determinations provide insight into the three-dimensional space occupied by the molecule and its potential for membrane permeation. The crystalline structure of the hydrochloride salt demonstrates enhanced stability compared to the free base, with storage temperatures maintained at ambient conditions for the salt form versus refrigerated storage required for the neutral compound.

Spectroscopic characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation and electronic environment analysis. Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic protons of both the benzene and pyridine rings, with coupling patterns indicative of the substitution pattern. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the para-disubstituted benzene ring, appearing as two sets of doublets in the aromatic region. The pyridine ring protons display unique chemical shifts reflecting the electron-withdrawing effect of the protonated nitrogen in the hydrochloride salt form.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 306 for the hydrochloride salt, corresponding to the complete molecular formula C11H9Cl2NO3S. The fragmentation pattern reveals characteristic losses associated with the sulfonyl chloride functionality and pyridin-2-yloxy substituent. The base peak typically corresponds to the molecular ion minus hydrogen chloride, yielding the neutral sulfonyl chloride fragment. Additional fragmentation involves loss of sulfur dioxide and chlorine atoms, providing structural confirmation of the sulfonyl chloride group. The isotope pattern analysis reveals the characteristic chlorine isotope distribution, confirming the presence of two chlorine atoms in the molecular structure.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the functional groups present in the molecule. The sulfonyl chloride group exhibits strong absorption bands around 1350-1400 cm⁻¹ for asymmetric sulfur-oxygen stretching and 1150-1200 cm⁻¹ for symmetric sulfur-oxygen stretching vibrations. The sulfur-chlorine bond produces a distinctive absorption band in the 500-600 cm⁻¹ region. The pyridine ring displays characteristic carbon-nitrogen stretching vibrations around 1600 cm⁻¹, while the ether linkage between the benzene and pyridine rings contributes to carbon-oxygen stretching absorptions in the 1200-1300 cm⁻¹ range. The hydrochloride salt formation introduces additional broad absorption bands in the 2500-3000 cm⁻¹ region corresponding to nitrogen-hydrogen stretching of the protonated pyridine nitrogen.

Comparative structural analysis with related arylsulfonyl chlorides

Comparative structural analysis with related arylsulfonyl chlorides reveals significant differences in molecular properties and chemical behavior based on substituent effects and positional isomerism. The pyridin-3-yloxy isomer, 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride, shares the same molecular formula C11H8ClNO3S and molecular weight 269.70 g/mol as the pyridin-2-yloxy derivative. However, the meta-substitution pattern in the pyridin-3-yloxy compound alters the electronic distribution and hydrogen bonding capabilities compared to the ortho-substitution pattern in the pyridin-2-yloxy derivative. The hydrochloride salt of the pyridin-3-yloxy isomer exhibits identical molecular weight (306.17 g/mol) but different physical properties and stability characteristics.

The introduction of electron-withdrawing substituents on the pyridine ring, such as trifluoromethyl groups, significantly modifies the electronic properties of the arylsulfonyl chloride system. The compound 4-([4-(Trifluoromethyl)pyridin-2-yl]oxy)benzenesulfonyl chloride demonstrates increased molecular weight (337.7 g/mol) and altered lipophilicity due to the trifluoromethyl substitution. Similarly, the 3-trifluoromethyl derivative, 4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, exhibits comparable molecular weight (337.71 g/mol) but different melting point characteristics (63-65°C) compared to the unsubstituted pyridin-2-yloxy derivative.

Structural comparison with simpler arylsulfonyl chlorides, such as 4-fluorobenzenesulfonyl chloride (molecular weight 194.61 g/mol), highlights the significant structural complexity introduced by the pyridin-2-yloxy substitution. The fluorobenzenesulfonyl chloride demonstrates simplified Nuclear Magnetic Resonance spectra with characteristic fluorine-proton coupling patterns, contrasting with the more complex aromatic region observed in the pyridin-2-yloxy derivatives. The pyridin-2-yl direct attachment in compounds like 4-(Pyridin-2-yl)benzenesulfonyl chloride (molecular weight 253.70 g/mol) eliminates the ether linkage present in the pyridin-2-yloxy derivative, resulting in different conformational flexibility and electronic properties.

The following table summarizes key structural parameters for comparative analysis:

| Compound | Molecular Weight (g/mol) | Rotatable Bonds | Hydrogen Bond Acceptors | Melting Point (°C) |

|---|---|---|---|---|

| 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride | 269.70 | 3 | 4 | Not specified |

| 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride | 269.70 | 3 | 4 | Not specified |

| 4-([4-(Trifluoromethyl)pyridin-2-yl]oxy)benzenesulfonyl chloride | 337.7 | 3 | 4 | Not specified |

| 4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride | 337.71 | 3 | 4 | 63-65 |

| 4-(Pyridin-2-yl)benzenesulfonyl chloride | 253.70 | 2 | 3 | Not specified |

| 4-Fluorobenzenesulfonyl chloride | 194.61 | 1 | 2 | Not specified |

The hydrochloride salt formation represents a critical structural modification that enhances stability and handling characteristics across this compound class. Storage requirements vary significantly, with the hydrochloride salts generally requiring ambient temperature storage conditions compared to refrigerated storage for the neutral compounds. The enhanced stability of the hydrochloride salts makes them preferable for synthetic applications and commercial handling, despite the increased molecular complexity introduced by the additional hydrogen chloride molecule.

Properties

IUPAC Name |

4-pyridin-2-yloxybenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLUAWHHUHNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592115 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170110-04-9 | |

| Record name | Benzenesulfonyl chloride, 4-(2-pyridinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170110-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-chloropyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine in an organic solvent like dichloromethane or tetrahydrofuran.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride serves as a key reagent in the synthesis of various organic compounds, particularly in the formation of aromatic sulfonamide derivatives through nucleophilic substitution reactions. This compound's electrophilic nature allows it to react with nucleophiles, facilitating the creation of diverse chemical structures.

Biological Research

The compound is utilized in modifying biomolecules, which aids in studying biological processes. Its ability to form covalent bonds with nucleophiles is particularly valuable in:

- Drug Development : It acts as an intermediate in synthesizing pharmaceutical compounds, including potential antibiotics and anti-inflammatory agents.

- Antimicrobial Activity : Research indicates that derivatives of sulfonamides exhibit significant antibacterial properties against various bacterial strains, making them candidates for antibiotic development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Anti-inflammatory Properties : Modifications using this compound can lead to substances that may alleviate inflammatory conditions.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through interference with key signaling pathways associated with cell survival and growth .

Antimicrobial Activity Study

A study synthesized a series of benzene sulfonyl chloride derivatives, including this compound. The results indicated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Synthesis and Characterization of Sulfonamide Derivatives

Research involving the synthesis of Schiff base complexes from related sulfonyl chlorides revealed significant antimicrobial, antifungal, anti-inflammatory, and analgesic properties. This highlights the versatility of the sulfonyl chloride functional group in creating biologically active compounds .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Research Implications

- Synthetic Utility : The target compound’s balance of reactivity and stability makes it preferable for constructing sulfonamide linkages in drug candidates, particularly where pyridine coordination is required.

- Positional Isomerism : The 2-pyridyloxy derivative’s electronic profile may offer advantages in reactions requiring moderate electrophilicity, whereas the 4-isomer’s linear structure suits protein-ligand interactions.

For further studies, comparative kinetic analyses of sulfonylation reactions and crystallographic studies on isomer-protein interactions are recommended.

Biological Activity

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride, with the CAS number 192329-94-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is , with a molecular weight of 269.70 g/mol. The compound features a pyridine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those related to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. These compounds exhibit significant activity against various bacterial strains. For instance:

- Study Findings : A series of sulfonamide derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against strains such as Klebsiella pneumoniae and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 6.25 | K. pneumoniae |

| Compound B | 12.5 | E. coli |

| Compound C | 25 | P. aeruginosa |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that derivatives can induce cell cycle arrest and apoptosis in cancer cell lines:

- Mechanism of Action : The compounds were found to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer efficacy .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 (CYP1A1 positive) | 0.03 | >1250 |

| MDA-MB-231 (CYP1A1 negative) | >100 | - |

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of sulfonamide derivatives based on the structure of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. The compounds were tested against various pathogens, revealing promising results in inhibiting bacterial growth .

Case Study 2: Anticancer Activity in Breast Cancer Cells

Another study focused on the anticancer effects of pyridinyl sulfonamides on breast cancer cell lines. The results indicated that these compounds selectively targeted CYP1A1-positive cells, demonstrating significant antiproliferative activity . The study highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where pyridin-2-ol reacts with benzene sulfonyl chloride derivatives under controlled conditions. Key parameters include:

- Temperature : Optimal yields are achieved at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Solvent System : Use anhydrous dichloromethane or THF to prevent moisture interference .

- Catalyst : Lewis acids like AlCl₃ may enhance regioselectivity for pyridin-2-yloxy substitution .

Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt. Yield optimization requires monitoring via TLC or HPLC .

Q. How should researchers handle and characterize purity discrepancies in this compound?

- Methodological Answer : Purity analysis should combine:

- HPLC : Use a C18 column with a mobile phase of methanol/buffer (e.g., sodium acetate, pH 4.6) to detect impurities >0.1% .

- 1H NMR : Identify residual solvents (e.g., acetone at δ 2.1 ppm) or unreacted starting materials .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ expected at m/z 331.2 for the free base) .

If discrepancies arise, recrystallization from ethanol/water (1:3) or column chromatography (silica gel, ethyl acetate/hexane) can improve purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to its corrosive nature and potential respiratory irritation .

- Ventilation : Use a fume hood to avoid inhalation of sulfonyl chloride vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound’s sulfonyl chloride moiety?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict reactivity at the sulfonyl chloride group .

- Molecular Docking : Screen derivatives against target proteins (e.g., serine proteases) to assess binding affinity and guide functionalization .

- Solubility Prediction : Use COSMO-RS models to optimize logP values for biological assays .

Q. What strategies resolve contradictory data in kinetic studies of its hydrolysis?

- Methodological Answer : Conflicting hydrolysis rates may arise from solvent polarity or pH variations. Address this by:

- Controlled pH Buffers : Use phosphate (pH 7.4) or acetate (pH 4.6) buffers to isolate pH effects .

- Kinetic Profiling : Employ stopped-flow spectroscopy to track real-time degradation at λ = 260 nm (sulfonate formation) .

- Isotopic Labeling : Use D₂O to distinguish nucleophilic vs. acid-catalyzed pathways via ²H NMR .

Q. How does the pyridin-2-yloxy group influence regioselectivity in subsequent nucleophilic substitutions?

- Methodological Answer : The electron-donating pyridin-2-yloxy group directs electrophiles to the para position of the benzene ring. Experimental validation includes:

- Competitive Reactions : Compare substitution patterns with/without the pyridin-2-yloxy group using X-ray crystallography .

- Hammett Plots : Correlate σ values of substituents with reaction rates to quantify electronic effects .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids show higher yields at the para position (≥85%) compared to meta (≤40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.